d-Glucose, ether with ethylene glycol

Description

The compound "d-Glucose, ether with ethylene glycol" refers to a deep eutectic solvent (DES) synthesized by combining choline chloride (ChCl) as a hydrogen bond acceptor (HBA) with d-Glucose or ethylene glycol as hydrogen bond donors (HBDs) under specific molar ratios . DESs are eco-friendly solvents with tunable physicochemical properties, making them suitable for applications in extraction, catalysis, and pharmaceuticals.

For example:

- ChCl/d-Glucose DES: Formed at molar ratios such as 2:1, exhibiting high density and viscosity due to d-Glucose’s five hydroxyl groups .

- ChCl/ethylene glycol DES: Created at ratios like 1:2.5, characterized by lower viscosity and density, attributed to ethylene glycol’s two hydroxyl groups .

Synthesis involves heating ChCl and HBDs (d-Glucose or ethylene glycol) at 80°C for 2 hours with stirring .

Properties

CAS No. |

100402-59-3 |

|---|---|

Molecular Formula |

C14H28O13 |

Molecular Weight |

404.36 g/mol |

IUPAC Name |

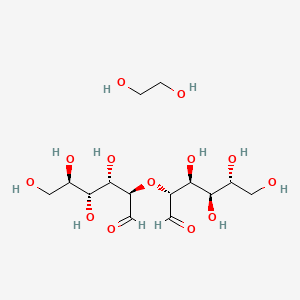

ethane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11.C2H6O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;3-1-2-4/h3-14,17-22H,1-2H2;3-4H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |

InChI Key |

BUTFGATUEXWPHV-NWVPAHFOSA-N |

Isomeric SMILES |

C(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-glucose, ether with ethylene glycol, involves the reaction of d-glucose with ethylene glycol under specific conditions. One common method is the acid-catalyzed etherification reaction, where d-glucose is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of this compound, often involves continuous processes to ensure high yield and efficiency. The reaction conditions are optimized to maximize the conversion of d-glucose and ethylene glycol into the desired ether compound. This may include the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

d-Glucose, ether with ethylene glycol, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve acidic or basic environments to facilitate the oxidation process.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under mild conditions to prevent the degradation of the compound.

Substitution: Substitution reactions can occur when the ether group is replaced by other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

d-Glucose, ether with ethylene glycol, has a wide range of scientific research applications:

Chemistry: It is used as a solvent and a chemical intermediate in various organic synthesis processes.

Biology: The compound is used in biochemical studies to investigate the interactions between carbohydrates and other biomolecules.

Medicine: In the medical field, this compound, is used in drug delivery systems and as a component in pharmaceutical formulations.

Industry: The compound is utilized in the production of various industrial products, including plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of d-glucose, ether with ethylene glycol, involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Physicochemical Properties

Key properties of DESs vary significantly based on HBD type and molar ratios (Table 1):

Table 1: Optimal Molar Ratios and Key Properties of DESs

*Glycerol-based DES included for broader context .

Key Findings:

- Freezing Points : Ethylene glycol-based DESs exhibit lower freezing points (<10°C) compared to d-Glucose-based DESs (<20°C), enhancing their utility in low-temperature applications .

- Density : d-Glucose DESs have higher densities (>1.25 g/ml) due to stronger hydrogen bonding from five hydroxyl groups, whereas ethylene glycol DESs are less dense (~1.11 g/ml) .

- Viscosity : Ethylene glycol DESs are far less viscous (22 cP) than d-Glucose DESs (>100 cP), which often form turbid, unmeasurable solutions at 1:1 ratios .

- pH : Both DESs are pH-neutral (6.70–7.05), making them compatible with sensitive biochemical processes .

Structural and Functional Comparisons

d-Glucose vs. Ethylene Glycol as HBDs:

- Hydroxyl Groups : d-Glucose has five hydroxyl groups, enabling dense hydrogen-bonding networks, while ethylene glycol’s two hydroxyl groups reduce intermolecular interactions .

- Ethylene Glycol DESs: Ideal for low-viscosity applications like liquid-liquid extraction .

Comparison with Other HBDs:

- Glycerol : Produces DESs with intermediate density (~1.15 g/ml) but extreme viscosity (4,430 cP) .

- Sugar Alcohols (e.g., Sorbitol) : Similar to d-Glucose but with higher thermal stability, though less studied in DES formulations.

Covalent Ether Derivatives

While DESs dominate the evidence, covalent ether derivatives of d-Glucose and ethylene glycol (e.g., glycosides) are noted in synthesis protocols. For example:

- 6-Deoxy-pyranodioxane: A spiroacetal compound formed via Koenigs-Knorr reaction between d-Glucose and ethylene glycol, showcasing structural diversity but differing from DESs in covalent bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.